![molecular formula C10H21NO2 B1464134 1-(2-Ethoxyethyl)piperidine-3-methanol CAS No. 763913-16-2](/img/structure/B1464134.png)
1-(2-Ethoxyethyl)piperidine-3-methanol
Overview
Description
1-(2-Ethoxyethyl)piperidine-3-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C10H21NO2, and its molecular weight is 187.28 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Chemical Reactions
1-(2-Ethoxyethyl)piperidine-3-methanol serves as a precursor in the synthesis of a wide range of chemical compounds. For example, its derivatives have been used in Claisen-Schmidt type reactions to produce dienones, leading to the synthesis of hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. These reactions demonstrate the compound's utility in creating complex molecular architectures with potential applications in material science and pharmacology (Koshetova et al., 2022).
Crystal Structure Analysis
The compound has also been instrumental in crystallography research, aiding in the understanding of molecular conformations and interactions. The study of its derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has provided insights into the crystal structures of complex molecules, revealing their potential for further chemical modifications and applications in designing new materials with specific properties (Girish et al., 2008).
Antimicrobial Activity
Research into derivatives of this compound has also explored their potential antimicrobial properties. For instance, the synthesis of new pyridine derivatives involving 2-ethoxy ethanol has been reported to yield compounds with variable and modest antimicrobial activity against certain bacteria and fungi. This highlights the potential of such derivatives in the development of new antimicrobial agents (Patel et al., 2011).
Chemical Oxidation Processes
Additionally, the compound's role in facilitating chemical reactions, such as the indirect electrochemical oxidation of piperidin-4-ones, underscores its versatility in synthetic chemistry. These oxidation processes yield α-hydroxyketals, demonstrating the compound's utility in creating functionalized molecules for further chemical synthesis (Elinson et al., 2006).
Mechanism of Action
While the specific mechanism of action for 1-(2-Ethoxyethyl)piperidine-3-methanol is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . They inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
[1-(2-ethoxyethyl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-7-6-11-5-3-4-10(8-11)9-12/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSZJLWWPCBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.